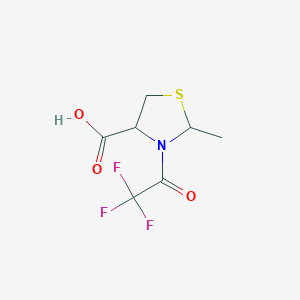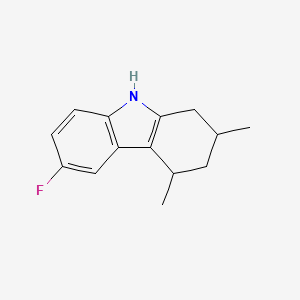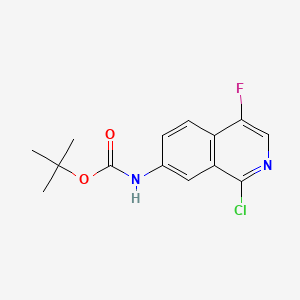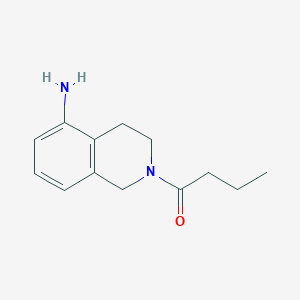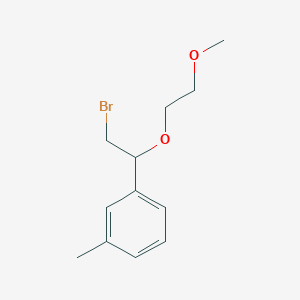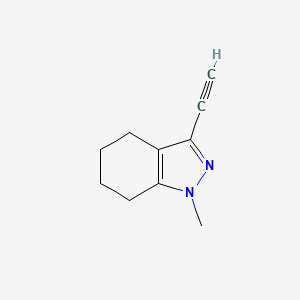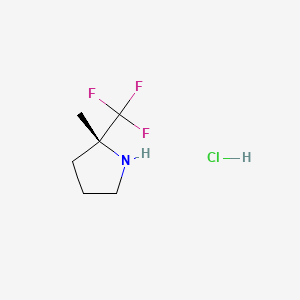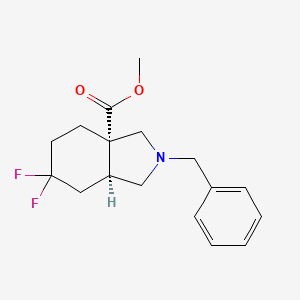
rel-Methyl (3aS,7aS)-2-benzyl-6,6-difluorooctahydro-3aH-isoindole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoro-substituted isoindole ring system. The presence of fluorine atoms often imparts distinct chemical and physical properties, making such compounds valuable in research and industrial applications.
Preparation Methods
The synthesis of rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Isoindole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindole ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound may be studied for its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine: Due to its unique structure, it may exhibit biological activity that could be harnessed for therapeutic purposes, such as in the treatment of diseases.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially making the compound a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar compounds to rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate include other fluorinated isoindole derivatives. These compounds may share some chemical properties but differ in their specific substituents and overall structure. The unique combination of benzyl and difluoro groups in rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C17H21F2NO2 |
|---|---|
Molecular Weight |
309.35 g/mol |
IUPAC Name |
methyl (3aS,7aS)-2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate |
InChI |
InChI=1S/C17H21F2NO2/c1-22-15(21)16-7-8-17(18,19)9-14(16)11-20(12-16)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16-/m1/s1 |
InChI Key |
HGNZYRWCQMYRJK-GDBMZVCRSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC(C[C@@H]1CN(C2)CC3=CC=CC=C3)(F)F |
Canonical SMILES |
COC(=O)C12CCC(CC1CN(C2)CC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


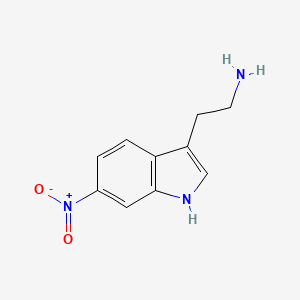
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
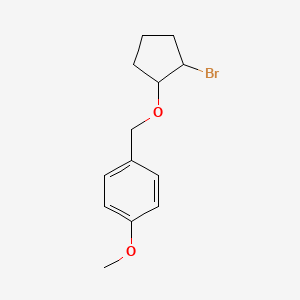
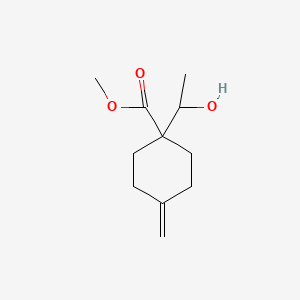
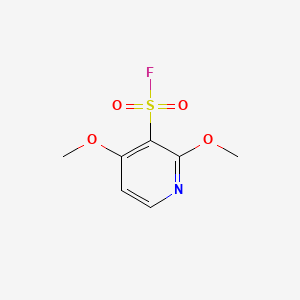
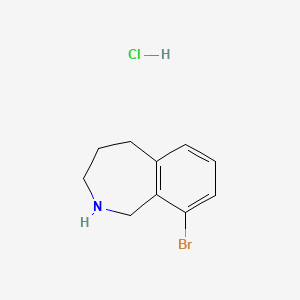
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
